![molecular formula C24H27FN6O3S B2878310 N-benzyl-N'-(4-methoxy-2-phenylquinolin-6-yl)urea CAS No. 1185055-07-5](/img/structure/B2878310.png)
N-benzyl-N'-(4-methoxy-2-phenylquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N'-(4-methoxy-2-phenylquinolin-6-yl)urea, also known as BMH-21, is a synthetic compound that has been developed for its potential use as an anti-cancer agent. It belongs to the class of urea derivatives and has shown promising results in pre-clinical studies.
Aplicaciones Científicas De Investigación
Antibacterial Applications
The compound N-(3-fluorophenyl)-2-{7-oxo-2-[4-(piperidine-1-carbonyl)piperidin-1-yl]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamide has been explored for its potential antibacterial properties. Research indicates that derivatives of this compound can exhibit antibacterial effects against pathogens such as Staphylococcus aureus . This application is significant in the development of new antimicrobial drugs, which is a critical area of research due to the increasing resistance to existing antibiotics.
Antimicrobial Drug Development
Continuing from its antibacterial potential, this compound’s structure allows for modification and substitution of different functional groups to enhance antimicrobial activity. The design and development of new drugs with potential antimicrobial activity are crucial, especially with the rise of drug-resistant strains. The compound serves as a scaffold for creating new molecules that could potentially overcome these resistances .
Alzheimer’s Disease Treatment
The related compound N-benzyl-N’-(4-methoxy-2-phenylquinolin-6-yl)urea is part of a class of compounds that includes selective inhibitors of the enzyme acetylcholinesterase (AChE). These inhibitors are used in the treatment of Alzheimer’s disease, highlighting the compound’s importance in the pharmaceutical field for developing treatments for neurodegenerative diseases .
Cancer Research
Isoxazole derivatives, which are structurally related to the compound , have shown anticancer activities. This suggests that the compound could be used as a starting point for the synthesis of new cancer drugs. Its structural flexibility allows for the creation of derivatives that might interact with specific cancer cell lines or targets .
Analgesic Development
The compound’s derivatives have also been found to exhibit analgesic properties, which could be beneficial in the development of new pain management medications. This is particularly important for creating safer alternatives to opioids, which have a high risk of addiction and overdose .
Anticonvulsant Properties
Further research into isoxazole derivatives has revealed anticonvulsant activities. This implies that the compound could be used to develop new medications for the treatment of epilepsy and other seizure disorders, providing more options for patients with these conditions .
Psychotic Disorders Treatment
The compound’s derivatives are also being explored for their antipsychotic properties. This is relevant for the treatment of psychotic disorders such as schizophrenia. The compound could lead to the development of new antipsychotic medications with potentially fewer side effects than current treatments .
Serotonergic and Dopaminergic Receptor Affinity
Lastly, the compound has shown affinity for serotonergic and dopaminergic receptors, which are critical in the regulation of mood, emotion, and cognition. This opens up research avenues for the treatment of various psychiatric and neurological disorders, including depression and Parkinson’s disease .
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-[7-oxo-2-[4-(piperidine-1-carbonyl)piperidin-1-yl]-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN6O3S/c25-17-5-4-6-18(13-17)27-19(32)14-31-15-26-21-20(23(31)34)35-24(28-21)30-11-7-16(8-12-30)22(33)29-9-2-1-3-10-29/h4-6,13,15-16H,1-3,7-12,14H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUDPQLTQUQDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)C3=NC4=C(S3)C(=O)N(C=N4)CC(=O)NC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-{7-oxo-2-[4-(piperidine-1-carbonyl)piperidin-1-yl]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.